molecular formula C4H6NaO6 B1592635 Sodium bitartrate CAS No. 526-94-3

Sodium bitartrate

Cat. No.: B1592635
CAS No.: 526-94-3
M. Wt: 173.08 g/mol
InChI Key: GHQFLMULNSGOAR-ZVGUSBNCSA-N
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Description

Sodium bitartrate, also known as monosodium tartrate or sodium hydrogen tartrate, is a sodium acid salt of tartaric acid. It is commonly used as a food additive, known by the E number E335, and serves as an acidity regulator. In its pure form, this compound appears as a white, crystalline powder that is soluble in water and slightly soluble in alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium bitartrate can be synthesized by neutralizing tartaric acid with sodium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The solution is then evaporated to obtain this compound crystals .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of winemaking. During the fermentation process, tartaric acid reacts with sodium ions present in the wine, forming this compound. The compound precipitates out of the solution and can be collected and purified for various uses .

Chemical Reactions Analysis

Types of Reactions: Sodium bitartrate undergoes several types of chemical reactions, including:

    Acid-Base Reactions: It acts as a weak acid and can react with bases to form salts and water.

    Oxidation-Reduction Reactions: this compound can participate in redox reactions, although it is not a strong oxidizing or reducing agent.

    Substitution Reactions: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Bases: Sodium hydroxide, potassium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Sodium bitartrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium bitartrate primarily involves its role as an acidity regulator. It can donate hydrogen ions (protons) in solution, thereby lowering the pH. This property is utilized in various applications, such as stabilizing pH in buffer solutions and controlling acidity in food products. In biological systems, this compound can interact with enzymes and other proteins, affecting their activity and stability .

Comparison with Similar Compounds

    Sodium Tartrate: The disodium salt of tartaric acid, used similarly as a food additive and in analytical chemistry.

    Potassium Bitartrate:

    Sodium Bicarbonate:

Uniqueness: Sodium bitartrate is unique in its specific acidity regulation properties and its ability to form stable complexes with various metal ions. This makes it particularly useful in analytical chemistry and industrial applications where precise pH control is required .

Properties

CAS No.

526-94-3

Molecular Formula

C4H6NaO6

Molecular Weight

173.08 g/mol

IUPAC Name

sodium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1

InChI Key

GHQFLMULNSGOAR-ZVGUSBNCSA-N

SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+]

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Na]

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.[Na]

Key on ui other cas no.

60131-40-0
526-94-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In reaction ii, sodium bisulfate is reacted with sodium acetate to produce sodium sulfate and solid acetic acid. In reaction iii., malic acid is reacted with sodium acetate to produce sodium hydrogen diglycolate and solid acetic acid. In reaction iv., fumaric acid is reacted with sodium acetate to produce sodium hydrogen fumarate and solid acetic acid. In reaction v., tartaric acid is reacted with sodium acetate to produce sodium hydrogen tartrate and solid acetic acid. In reaction vi., adipic acid is reacted with sodium acetate to produce sodium hydrogen adipate and solid acetic acid. In reaction vii, sulfamic acid is reacted with sodium acetate to produce sulpher sodium nitrate and solid acetic acid.
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Synthesis routes and methods II

Procedure details

L(+)-tartaric acid disodium salt, also denoted as bisodium L-tartrate, is commercially available, e.g. from Sigma-Aldrich (CAS Number 6106-24-7). It is noted that instead of using L(+)-tartaric acid disodium salt, it is also possible to use L(+)-tartaric acid (commercially available from e.g. Sigma-Aldrich, CAS Number 87-69-4) and prepare the L(+)-tartaric acid disodium salt in situ, by addition of additional NaOH. The same holds for the other potential starting material, DL-tartaric acid disodium salt: it may be purchased from e.g. Sigma-Aldrich or produced in situ from DL-tartaric acid (CAS Number 133-37-9) or DL-tartaric acid monosodium salt and NaOH. In fact any tartaric acid source, containing D, L, meso in any proportion and in the acidic or salt form can be used for this process. D-tartaric acid can also be used as starting material, but this is less preferred because it is relatively expensive. The use of L-tartaric acid disodium salt (either produced in situ by addition of NaOH or used as such) is preferred because these starting materials are relatively cheap and the process to prepare a composition with between 55 and 90% by weight of meso-tartaric acid is faster than when a mixture of D- and L-tartaric acid is used as starting material. Obviously, it is also possible to use a mixture of D-, L-, and meso-tartaric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Sodium bitartrate exhibits potential as an electron spin resonance (ESR) dosimeter. Research indicates that this compound dihydrate, in particular, displays a higher radiation yield compared to other tartrate compounds, making it suitable for measuring radiation doses []. Additionally, this compound has shown promising results in the field of material science, particularly in the synthesis and growth of novel organometallic nonlinear optical single crystals [].

A: Studies using Reflection Absorption Infrared Spectroscopy (RAIR) reveal that this compound interacts with nickel surfaces, forming layers of nickel and/or this compound []. This interaction is influenced by temperature and pH. Notably, the presence of protonated tartrate species on the nickel surface, facilitated by this compound, correlates with changes in the tautomeric ratio of molecules like methylacetoacetate, suggesting its potential in catalytic processes []. This finding highlights the ability of this compound to modify metal surfaces and potentially influence catalytic reactions.

A: Yes, sodium rhodizonate, when buffered with a tartaric acid/sodium bitartrate solution (pH 2.8), can be used to detect lead. The procedure involves exposing a sample to the lead solution and then treating it with the sodium rhodizonate buffer. The formation of a stable purplish complex indicates the presence of lead. This method has been successfully applied for the rapid determination of lead in surface samples [].

A: Research in the early 20th century showed that this compound, along with citric acid and their sodium salts, demonstrated a significant ability to prevent rickets in rats fed a rachitogenic diet []. The study found this compound to be slightly more effective than tartaric acid in providing protection against rickets development. Furthermore, administering these compounds to rats with existing rickets led to noticeable healing.

A: Yes, this compound can function as a reducing agent in the synthesis of graft copolymers. Specifically, it participates in grafting vinyl monomers onto cellulose or protein fibers []. This method utilizes an aqueous solution containing a ferrous salt, hydrogen peroxide, and this compound. The presence of this compound as a reducing agent enables a high graft polymerization rate while minimizing the formation of undesirable free homopolymers.

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